molecular formula C21H19ClFN3OS B5880988 (2E)-3-ALLYL-5-(4-CHLOROBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-{[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZONE}

(2E)-3-ALLYL-5-(4-CHLOROBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-{[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZONE}

Cat. No.: B5880988
M. Wt: 415.9 g/mol
InChI Key: CYGWYYUXILCFSL-ASFQDVQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-ALLYL-5-(4-CHLOROBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-{[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZONE} is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes an allyl group, a chlorobenzyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-ALLYL-5-(4-CHLOROBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-{[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZONE} typically involves multiple steps. The initial step often includes the formation of the thiazolidinedione core, followed by the introduction of the allyl, chlorobenzyl, and fluorophenyl groups through various organic reactions. Common reagents used in these reactions include allyl bromide, 4-chlorobenzyl chloride, and 4-fluorobenzaldehyde. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-ALLYL-5-(4-CHLOROBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-{[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZONE} undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Properties

IUPAC Name

(2E)-5-[(4-chlorophenyl)methyl]-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3OS/c1-3-12-26-20(27)19(13-15-4-8-17(22)9-5-15)28-21(26)25-24-14(2)16-6-10-18(23)11-7-16/h3-11,19H,1,12-13H2,2H3/b24-14+,25-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGWYYUXILCFSL-ASFQDVQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C1N(C(=O)C(S1)CC2=CC=C(C=C2)Cl)CC=C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)Cl)CC=C)/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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